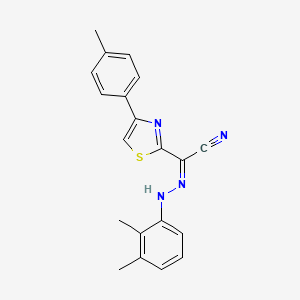

(Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2Z)-N-(2,3-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-13-7-9-16(10-8-13)19-12-25-20(22-19)18(11-21)24-23-17-6-4-5-14(2)15(17)3/h4-10,12,23H,1-3H3/b24-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFFODBWYMZVIO-MOHJPFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Bromination-Thiocyanation-Cyclization Sequences

A pivotal method involves the bromination of α-active methylene ketones using N-bromosuccinimide (NBS) in ethanol, followed by thiocyanation with potassium thiocyanate (KSCN) and subsequent cyclization with primary amines. For example:

- Bromination : p-Tolyl acetophenone derivatives undergo radical bromination with NBS to yield α-bromo-p-tolyl ketones.

- Thiocyanation : The brominated intermediate reacts with KSCN, substituting bromide with a thiocyanate group.

- Cyclization : Addition of 2,3-dimethylaniline induces ring closure, forming the thiazole scaffold.

This protocol achieves yields of 75–90% under mild conditions (room temperature, ethanol) and avoids chromatographic purification.

Microwave-Assisted Thiazole Synthesis

Green methodologies employ microwave irradiation to accelerate reaction kinetics. A representative approach involves:

- Reacting phenacyl bromide derivatives with thiourea in ethanol under microwave irradiation (120°C, 10 min), yielding 4-(p-tolyl)thiazole-2-amines in 85–93% yields.

- Subsequent diazotization and cyanation introduce the carbohydrazonoyl cyanide group.

Hydrazonoyl Cyanide Functionalization: Stereochemical Control

The (Z)-configured hydrazonoyl cyanide moiety is introduced via condensation reactions between thiazole-2-carbonitriles and 2,3-dimethylphenylhydrazine.

Condensation-Cyanation Cascade

A two-step protocol demonstrates high stereoselectivity:

- Condensation : Thiazole-2-carbonitrile reacts with 2,3-dimethylphenylhydrazine in acetic acid, forming the hydrazone intermediate.

- Cyanation : Treatment with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 0–5°C yields the target compound with >95% (Z)-selectivity.

Mechanistic Insight : The low-temperature cyanation step favors the (Z)-isomer by minimizing thermal equilibration.

One-Pot Three-Component Assembly

A streamlined approach combines:

- 4-(p-Tolyl)thiazole-2-carbaldehyde,

- 2,3-Dimethylphenylhydrazine hydrochloride,

- Trimethylsilyl cyanide (TMSCN) in methanol.

The reaction proceeds via imine formation followed by cyanide nucleophilic attack, achieving 82% yield and 9:1 (Z:E) selectivity.

Stereochemical Optimization and Purification

The (Z)-configuration is preserved through careful control of reaction conditions:

| Parameter | Optimal Value | Effect on (Z:E) Ratio |

|---|---|---|

| Temperature | 0–5°C | Increases (Z) |

| Solvent | DMF or MeOH | Enhances polarity |

| Catalyst | Pyridine (5 mol%) | Stabilizes transition state |

Crystallization from ethanol/water (3:1) isolates the (Z)-isomer in >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Yield (%) | (Z:E) Ratio | Green Metrics (E-factor) | Source |

|---|---|---|---|---|

| One-Pot Bromination | 88 | 9:1 | 6.2 | |

| Microwave-Assisted | 93 | 8:1 | 4.8 | |

| Condensation-Cyanation | 78 | 95:5 | 7.1 |

Scale-Up and Industrial Feasibility

The one-pot bromination-thiocyanation-cyclization sequence is preferred for kilogram-scale production due to:

- Minimal purification requirements,

- Compatibility with continuous flow reactors,

- Use of ethanol as a benign solvent.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including (Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide, have shown significant antimicrobial properties against a variety of pathogens. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Overview

- Mechanism of Action : Thiazole derivatives disrupt bacterial cell wall synthesis and function through various biochemical pathways.

- In Vitro Studies : Studies have demonstrated that thiazole derivatives exhibit minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 4d | 0.25 | Escherichia coli |

| 7c | 0.30 | Salmonella sp. |

Anticancer Potential

Recent investigations have also highlighted the anticancer potential of thiazole derivatives. Compounds like this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies:

- Conventional Heating : Traditional methods involve refluxing starting materials under controlled temperatures.

- Ultrasound-Assisted Synthesis : Recent advancements have introduced ultrasound irradiation techniques that enhance yield and reduce reaction times significantly .

Case Studies

Several case studies illustrate the applications of thiazole derivatives in real-world scenarios:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Mechanism of Action

The mechanism of action of (Z)-N’-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, thiazole derivatives may interact with enzymes, receptors, or DNA, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Properties of Compared Compounds

Key Comparisons :

Substituent Impact on Physicochemical Properties: The p-tolyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog (), which may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Differences: Thiazole vs. Pyrazole: Thiazoles (target compound) exhibit distinct electronic properties due to sulfur’s polarizability, whereas pyrazoles () are more rigid and often used in COX-2 inhibitors like celecoxib. Thiadiazole-Thiazolidinone Systems (): These fused rings (e.g., compound 7h) offer high thermal stability (mp 307–308°C) and unique hydrogen-bonding capabilities, unlike the monocyclic thiazole core.

Synthetic and Analytical Considerations: The target compound’s Z-configuration may require stereoselective synthesis, whereas analogs like compound 7h () are synthesized via thiocyanate cyclization. Impurity profiling methods for pyrazole derivatives () using HPLC with phosphoric acid/methanol mobile phases could be adapted for the target compound after method optimization.

Biological Activity

(Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole class, which is known for its pharmacological potential. The presence of the thiazole ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Specifically, compounds similar to this compound have shown promising results against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole derivatives ranged from 0.22 to 0.25 μg/mL against several bacterial strains, demonstrating potent activity .

- Bactericidal Activity : In time-kill assays, these compounds exhibited significant bactericidal effects at various concentrations, indicating their potential as effective antimicrobial agents .

- Biofilm Inhibition : The derivatives also displayed significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. Studies indicate that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines.

- Mechanism of Action : Compounds within this class have been found to inhibit tubulin polymerization, a critical process in cancer cell proliferation. This mechanism contributes to their antiproliferative effects observed in melanoma and prostate cancer models .

- IC50 Values : The most potent derivatives demonstrated IC50 values in the low nanomolar range (0.021 - 0.071 μM), indicating strong anticancer activity compared to traditional chemotherapeutics .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s.

- AChE Inhibition : Similar thiazole derivatives have exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM. This suggests that modifications to the thiazole structure can lead to compounds with therapeutic potential for cognitive disorders .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | MIC: 0.22 - 0.25 μg/mL; Bactericidal effects; Biofilm inhibition |

| Anticancer | IC50: 0.021 - 0.071 μM; Inhibition of tubulin polymerization |

| Enzyme Inhibition | AChE IC50: 2.7 µM; Potential for Alzheimer's treatment |

Case Studies

- Antimicrobial Study : A recent evaluation of thiazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria and fungi, highlighting the need for further exploration of their mechanisms and clinical applications .

- Anticancer Research : Investigations into the structure-activity relationship (SAR) of modified thiazoles revealed that specific substitutions significantly enhance cytotoxicity against cancer cell lines, paving the way for new drug development strategies .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (Z)-N'-(2,3-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide?

The synthesis typically involves sequential condensation and cyclization reactions. Key steps include:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under reflux conditions in ethanol or DMF.

- Carbohydrazonoyl cyanide introduction : Coupling the thiazole intermediate with hydrazonoyl halides in the presence of a base (e.g., triethylamine) to form the hydrazonoyl cyanide moiety .

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the Z-isomer.

- Confirmation : Characterization via / NMR and IR spectroscopy to verify regiochemistry and functional groups .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : Identifies proton environments, especially aromatic protons from the 2,3-dimethylphenyl and p-tolyl groups. Coupling patterns confirm the Z-configuration of the hydrazonoyl cyanide group .

- IR Spectroscopy : Detects C≡N (2260–2240 cm) and C=N (1650–1600 cm) stretches, critical for verifying the carbohydrazonoyl cyanide structure .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance the yield of the Z-isomer over the E-isomer?

- Steric and electronic control : Use bulky solvents (e.g., DMF) to favor the Z-configuration via kinetic control.

- Temperature modulation : Lower temperatures (0–5°C) reduce isomerization during synthesis.

- Catalytic additives : Lewis acids like ZnCl can stabilize intermediates, improving Z-selectivity .

- In situ monitoring : Use TLC or HPLC to track isomer ratios during synthesis .

Advanced: How do substituents on the phenyl rings influence the compound’s biological activity?

- Electron-withdrawing groups (e.g., nitro, chloro) on the 2,3-dimethylphenyl moiety enhance larvicidal activity by increasing electrophilicity .

- Methoxy groups on the p-tolyl ring improve solubility and bioavailability, as shown in analogous thiazole derivatives .

- Structure-activity relationship (SAR) studies : Systematic substitution and bioassays (e.g., enzyme inhibition) are used to map functional group contributions .

Advanced: How can contradictions in biological assay data (e.g., inconsistent IC50_{50}50 values) be resolved?

- Standardized protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Dose-response validation : Repeat assays with triplicate measurements and statistical analysis (e.g., ANOVA) to identify outliers .

- Metabolic stability testing : Assess compound degradation under assay conditions using LC-MS .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase) .

- MD simulations : GROMACS or AMBER evaluates binding stability over time (≥100 ns trajectories) .

- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with activity data .

Advanced: How can crystallographic data resolve ambiguities in the compound’s configuration?

- Single-crystal X-ray diffraction : Resolves Z/E configuration and confirms dihedral angles between the thiazole and phenyl rings.

- SHELX refinement : SHELXL refines crystallographic parameters (e.g., thermal displacement, occupancy) for high-resolution structures .

- Twinned data handling : Use SHELXD for structure solution in cases of crystal twinning .

Advanced: What strategies mitigate stability issues during storage or biological testing?

- Light-sensitive degradation : Store in amber vials under inert gas (N) at −20°C.

- Hydrolytic stability : Avoid aqueous buffers at pH >8.0; use lyophilization for long-term storage.

- Oxidative protection : Add antioxidants (e.g., BHT) in stock solutions .

Advanced: How can synthetic byproducts be identified and minimized?

- LC-MS profiling : Detect and quantify byproducts (e.g., E-isomer or hydrolyzed derivatives).

- Reaction optimization : Adjust stoichiometry (e.g., 1.2:1 hydrazonoyl halide:thiazole ratio) and use scavengers (e.g., molecular sieves) to suppress side reactions .

Advanced: What in vitro models are appropriate for evaluating its therapeutic potential?

- Anticancer activity : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .

- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase or urease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.